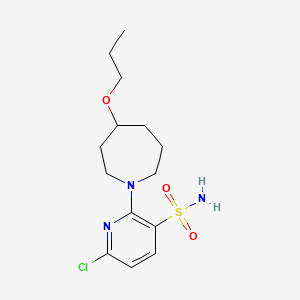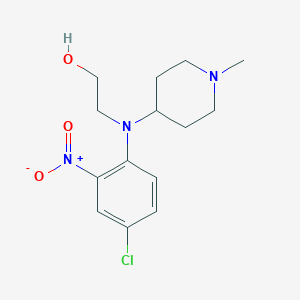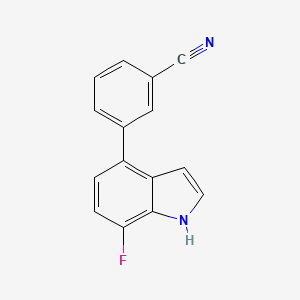
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, involving the condensation of a β-ketoester, an aldehyde, and ammonia.
Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Propoxyazepane Moiety: This step involves the nucleophilic substitution reaction where the azepane ring is introduced using a suitable alkylating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis. This inhibition can lead to the disruption of DNA synthesis in microorganisms, making it effective as an antimicrobial agent.
Comparación Con Compuestos Similares
Similar Compounds
Sulfanilamide: Another sulfonamide with a simpler structure, used as an antibacterial agent.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Uniqueness
6-Chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide is unique due to its specific structural features, including the propoxyazepane moiety and the chloro-substituted pyridine ring. These features may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides.
Propiedades
IUPAC Name |
6-chloro-2-(4-propoxyazepan-1-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN3O3S/c1-2-10-21-11-4-3-8-18(9-7-11)14-12(22(16,19)20)5-6-13(15)17-14/h5-6,11H,2-4,7-10H2,1H3,(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXTWDGQKGEYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCCN(CC1)C2=C(C=CC(=N2)Cl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-Amino-6-tert-butylpyrimidin-2-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6982467.png)
![2-[[6-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B6982472.png)
![5-methyl-2-[4-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B6982477.png)
![2-[4-(4-Amino-6-tert-butyl-1,3,5-triazin-2-yl)-2,2-dimethylpiperazin-1-yl]ethanol](/img/structure/B6982480.png)
![5-methyl-2-[(2,3,4-trimethoxyphenyl)methylamino]-1H-pyrimidin-6-one](/img/structure/B6982481.png)
![2-[(4-amino-6-tert-butyl-1,3,5-triazin-2-yl)-methylamino]-N,N-diethylacetamide](/img/structure/B6982493.png)
![2-N-[(2,4-dimethoxyphenyl)methyl]-2-N,6-dimethylpyrimidine-2,4-diamine](/img/structure/B6982518.png)
![3-(2-Hydroxyethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylamino)quinazolin-4-one](/img/structure/B6982523.png)
![3-(2-hydroxyethyl)-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]quinazolin-4-one](/img/structure/B6982530.png)

![6-Chloro-2-[(1-propylpiperidin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B6982545.png)
![Ethyl 4-[(6-chloro-3-sulfamoylpyridin-2-yl)amino]-3-methylbutanoate](/img/structure/B6982550.png)

![2,2,2-trifluoroethyl N-[6-(3-methyl-5-oxo-4H-pyrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B6982567.png)
